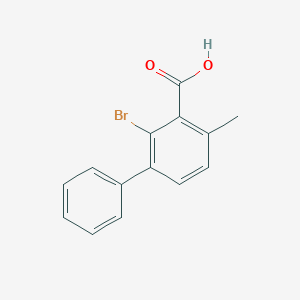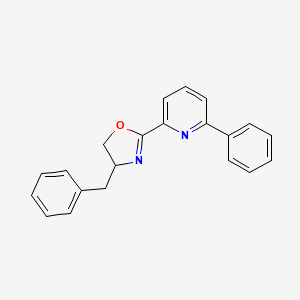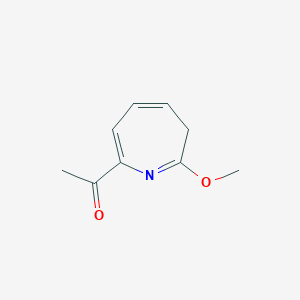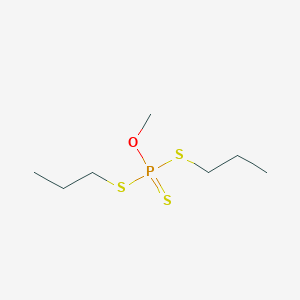
2-Bromo-6-methyl-3-phenylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H11BrO2 It is a derivative of biphenyl, where a bromine atom is substituted at the 2’ position, a methyl group at the 4’ position, and a carboxylic acid group at the 3 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (80-100°C) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to rigorous purification processes, including recrystallization and chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride or borane.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), palladium catalysts, bases (potassium carbonate), solvents (toluene, ethanol).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, borane), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted biphenyl derivatives.
Oxidation: Biphenyl-3,4-dicarboxylic acid, 4’-formylbiphenyl-3-carboxylic acid.
Reduction: 4’-methylbiphenyl-3-carboxaldehyde, 4’-methylbiphenyl-3-methanol.
Aplicaciones Científicas De Investigación
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the preparation of organic semiconductors and other advanced materials.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicinal Chemistry: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2’-bromo-4’-methylbiphenyl-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2’-Bromo-4’-methylbiphenyl: Lacks the carboxylic acid group, making it less polar and less reactive in certain chemical reactions.
4’-Methylbiphenyl-3-carboxylic acid: Lacks the bromine atom, affecting its reactivity in substitution reactions.
2’-Bromo-4’-methylbiphenyl-3-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid, altering its chemical properties and reactivity.
Uniqueness
2’-Bromo-4’-methylbiphenyl-3-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which confer distinct reactivity and versatility in chemical synthesis. Its structure allows for a wide range of chemical modifications, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H11BrO2 |
|---|---|
Peso molecular |
291.14 g/mol |
Nombre IUPAC |
2-bromo-6-methyl-3-phenylbenzoic acid |
InChI |
InChI=1S/C14H11BrO2/c1-9-7-8-11(10-5-3-2-4-6-10)13(15)12(9)14(16)17/h2-8H,1H3,(H,16,17) |
Clave InChI |
BAWIVRNJIOQEDC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C2=CC=CC=C2)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,5S,8S)-1,8-dimethyl-3-azabicyclo[3.2.1]octane-2,4-dithione](/img/structure/B13822332.png)

![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
![[(2R,5R)-5-(6-chloropurin-7-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13822381.png)


![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)
![N-cyclohexyl-2-[[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B13822397.png)
